

Di-tert-butyl Diisopropylphosphoramidite: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: *Di-tert-butyl
diisopropylphosphoramidite*

Cat. No.: *B043659*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for **Di-tert-butyl diisopropylphosphoramidite**. Understanding these parameters is critical for ensuring the reagent's integrity and performance in sensitive applications such as oligonucleotide synthesis and drug development. This document outlines the key chemical properties, recommended storage protocols, potential degradation pathways, and general methodologies for stability assessment.

Core Chemical and Physical Properties

Di-tert-butyl diisopropylphosphoramidite is a key reagent in phosphoramidite chemistry, widely utilized for the synthesis of oligonucleotides.^{[1][2]} Its chemical structure, featuring bulky tert-butyl and isopropyl groups, contributes to its reactivity and stability profile.^{[1][2]}

Property	Value	Source
CAS Number	137348-86-8	[1][3]
Molecular Formula	C ₁₄ H ₃₂ NO ₂ P	[1][3]
Molecular Weight	277.39 g/mol	[3]
Appearance	Clear, colorless liquid	[1]
Boiling Point	85-90 °C at 0.2 mmHg	[1][4][5]
Density	0.879 g/mL at 25 °C	[1][4]
Refractive Index	n _{20/D} 1.444	[1][4]

Recommended Storage Conditions

The stability of **Di-tert-butyl diisopropylphosphoramidite** is highly dependent on storage conditions. Due to its sensitivity to moisture and atmospheric oxygen, specific handling and storage protocols are imperative to prevent degradation.

Parameter	Recommendation	Rationale
Temperature	2-8°C or 0-8°C	To minimize thermal degradation and maintain chemical stability.
Atmosphere	Store under an inert gas (e.g., Nitrogen or Argon)	To prevent oxidation of the trivalent phosphorus atom.
Moisture	Store in a tightly sealed container in a dry environment	To prevent hydrolysis of the phosphoramidite linkage.
Long-term Storage	-20°C	For extended preservation of purity and reactivity.

Source: Based on information from multiple chemical suppliers.

Stability Profile and Degradation Pathways

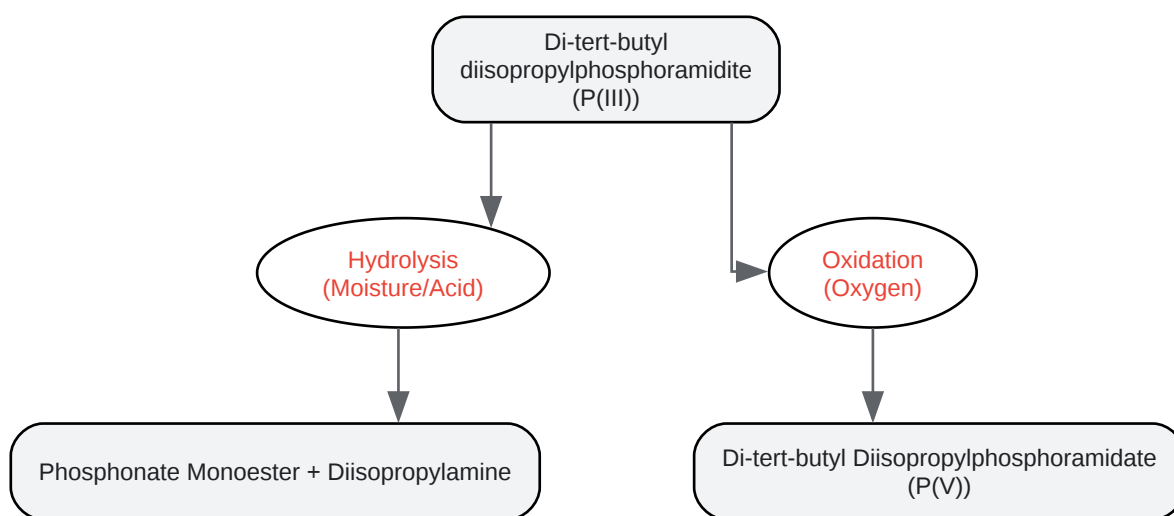
Di-tert-butyl diisopropylphosphoramidite, like other phosphoramidites, is susceptible to two primary degradation pathways: hydrolysis and oxidation. These reactions compromise the integrity of the reagent, leading to the formation of impurities that can adversely affect downstream applications, such as oligonucleotide synthesis.

Hydrolysis

In the presence of moisture, the P-N bond in **Di-tert-butyl diisopropylphosphoramidite** can be cleaved, leading to the formation of a phosphonate monoester and diisopropylamine. This reaction is catalyzed by acidic conditions.

Oxidation

The trivalent phosphorus (P(III)) center is readily oxidized to a pentavalent phosphorus (P(V)) species, forming the corresponding phosphoramidate. This can occur upon exposure to air.



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Figure 1: Primary degradation pathways for **Di-tert-butyl diisopropylphosphoramidite**.

Experimental Protocols for Stability Assessment

While specific, validated stability studies for **Di-tert-butyl diisopropylphosphoramidite** are not readily available in the public domain, general protocols for assessing phosphoramidite stability can be adapted. The primary goal is to quantify the formation of degradation products over time under various stress conditions.

Purity Assessment by ^{31}P NMR Spectroscopy

Objective: To determine the purity of the phosphoramidite and identify phosphorus-containing impurities.

Methodology:

- A small, representative sample of **Di-tert-butyl diisopropylphosphoramidite** is dissolved in an appropriate deuterated solvent (e.g., CDCl_3) under an inert atmosphere.
- A known amount of an internal standard (e.g., triphenyl phosphate) is added.
- The ^{31}P NMR spectrum is acquired. The main P(III) signal for the starting material will have a characteristic chemical shift.
- Signals corresponding to P(V) species (oxidation products) or other phosphorus-containing impurities will appear at different chemical shifts.
- The relative integration of these signals allows for the quantification of purity and degradation.

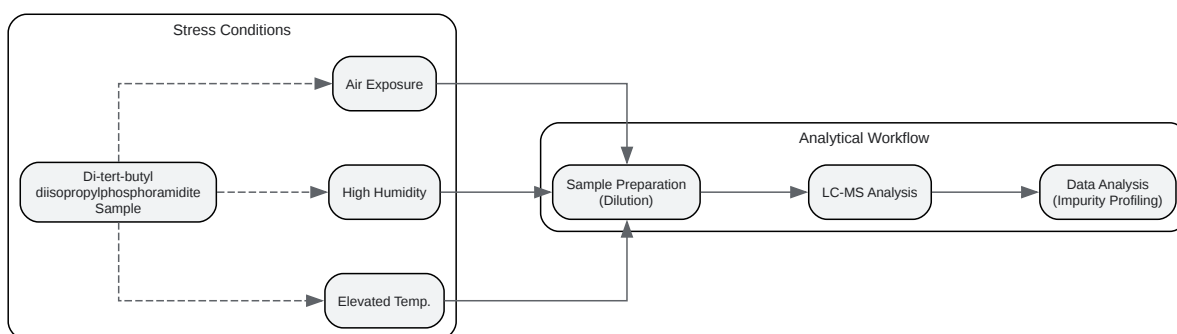
Analysis of Degradation Products by LC-MS

Objective: To separate and identify potential degradation products.

Methodology:

- Stability-indicating samples are prepared by subjecting the phosphoramidite to stress conditions (e.g., elevated temperature, humidity, exposure to air).
- Samples are diluted in an appropriate solvent (e.g., acetonitrile).
- Chromatographic separation is performed using a suitable reversed-phase HPLC column.
- The eluent is analyzed by mass spectrometry (MS) to identify the molecular weights of the parent compound and any degradation products.

- Comparison with control (unstressed) samples allows for the identification of peaks corresponding to impurities.



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Figure 2: General experimental workflow for stability assessment.

Conclusion

The chemical integrity of **Di-tert-butyl diisopropylphosphoramidite** is paramount for its successful application in research and development. Strict adherence to recommended storage conditions, including refrigeration, exclusion of moisture, and maintenance of an inert atmosphere, is essential to minimize degradation. The primary degradation pathways involve hydrolysis and oxidation, leading to the formation of impurities that can compromise experimental outcomes. While specific quantitative stability data for this reagent is limited in public literature, the application of standard analytical techniques such as ^{31}P NMR and LC-MS can provide valuable insights into its purity and stability over time. Researchers and drug development professionals should implement rigorous handling and storage protocols to ensure the quality and reliability of this critical reagent.

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